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Compound of Interest

Compound Name: AF 568 alkyne

Cat. No.: B12373746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF 568 alkyne
in super-resolution microscopy techniques, specifically Stochastic Optical Reconstruction

Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). AF 568 is a bright

and photostable orange-fluorescent dye, making it well-suited for imaging cellular structures

with nanoscale resolution.[1][2][3] The alkyne functional group allows for its covalent

attachment to azide-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition

(CuAAC) reaction, a type of "click chemistry," enabling specific and robust labeling.[1][4][5]

Properties of AF 568 Alkyne
AF 568 alkyne is a water-soluble and pH-insensitive dye, making it highly suitable for

biological imaging applications.[5][6][7] Its key photophysical and chemical properties are

summarized in the table below.
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Property Value Reference(s)

Excitation Maximum (λex) 572 nm - 579 nm [3][6][8]

Emission Maximum (λem) 598 nm - 603 nm [3][6][8]

Molar Extinction Coefficient (ε) ~88,000 - 94,238 cm⁻¹M⁻¹ [4][5][6]

Molecular Weight ~731.39 g/mol (protonated) [4][5]

Solubility Water, DMSO, DMF [4][5]

Purity >95% (HPLC) [4]

Experimental Protocols
Labeling Strategy: Copper-Catalyzed Alkyne-Azide
Cycloaddition (CuAAC)
The primary method for conjugating AF 568 alkyne to biomolecules is through a copper-

catalyzed click chemistry reaction. This involves the reaction of the alkyne group on the dye

with an azide group introduced into the target biomolecule (e.g., a protein or nucleic acid).

Workflow for Click Chemistry Labeling:
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Caption: General workflow for labeling biomolecules with AF 568 alkyne via click chemistry.

Protocol for Labeling Azide-Modified Proteins in Fixed Cells:
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This protocol is adapted from established methods for click chemistry in cellular imaging.[9][10]

Reagents:

AF 568 alkyne

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate

Aminoguanidine

Phosphate-buffered saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)

Procedure:

Cell Culture and Fixation:

Culture cells on coverslips suitable for microscopy.

Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[11]

Wash cells three times with PBS.

Permeabilization:

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[11]

Wash cells three times with PBS.

Blocking (Optional but Recommended):
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Incubate cells with blocking buffer for 30-60 minutes to reduce nonspecific binding.

Click Labeling Reaction:

Prepare a fresh labeling cocktail. For a final volume of 500 µL:

5 µL of 10 mM AF 568 alkyne in DMSO

5 µL of 20 mM CuSO₄ in water

25 µL of 50 mM THPTA in water

50 µL of 100 mM sodium ascorbate in water (freshly prepared)

5 µL of 100 mM aminoguanidine in water

405 µL of PBS

Incubate the cells with the labeling cocktail for 30-60 minutes at room temperature,

protected from light.

Washing:

Wash the cells three times with PBS to remove unbound dye and reaction components.

Immunofluorescence Protocol for STORM Imaging
This protocol outlines the steps for labeling a target protein using primary and AF 568-

conjugated secondary antibodies for STORM imaging.

Workflow for Immunofluorescence Staining for STORM:
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Caption: Step-by-step workflow for immunofluorescence labeling for STORM microscopy.

Protocol:

Reagents:

Fixation buffer: 3-4% Paraformaldehyde (PFA) and 0.1% Glutaraldehyde in PBS.

Reducing agent: 0.1% Sodium borohydride (NaBH₄) in PBS (prepare fresh).

Permeabilization buffer: 0.2% Triton™ X-100 in PBS.

Blocking buffer: 10% Normal Goat Serum (NGS) and 0.05% Triton™ X-100 in PBS.
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Primary antibody diluted in 5% NGS / 0.05% Triton™ X-100 in PBS.

AF 568-conjugated secondary antibody diluted in 5% NGS / 0.05% Triton™ X-100 in PBS.

Washing buffer: 1% NGS / 0.05% Triton™ X-100 in PBS.

Post-fixation buffer: 3% PFA + 0.1% Glutaraldehyde in PBS.

Procedure:

Fixation: Fix cells with 3.0% PFA / 0.1% glutaraldehyde for 10 minutes at room temperature.

[12]

Reduction: Reduce autofluorescence by incubating with 0.1% NaBH₄ for 7 minutes at room

temperature.[12]

Washing: Wash cells three times with PBS for 5 minutes each.[12]

Permeabilization: Permeabilize cells with 0.2% Triton™/PBS for 15 minutes.[12]

Blocking: Block for at least 90 minutes with 10% NGS/0.05% Triton™/PBS at room

temperature.[12]

Primary Antibody Incubation: Incubate with the primary antibody for 60 minutes at room

temperature.[12]

Washing: Wash five times with washing buffer for 15 minutes each at room temperature with

rocking.[12]

Secondary Antibody Incubation: Incubate with the AF 568-conjugated secondary antibody for

30 minutes at room temperature, protected from light.[12]

Washing: Wash five times with washing buffer for 15 minutes each at room temperature with

rocking.[12]

Post-fixation: Post-fix with 3% PFA + 0.1% glutaraldehyde for 10 minutes.[12] This step is

recommended to prevent the diffusion of the label.[12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final Washes: Wash three times with PBS for 5 minutes each. The sample is now ready for

imaging.[12]

STORM Imaging
For successful STORM imaging with AF 568, a specific imaging buffer is required to induce the

photoswitching (blinking) of the fluorophore.

STORM Imaging Buffer
For AF 568, an imaging buffer containing cysteamine (MEA) is preferable.[11][12][13]

Buffer Components and Preparation:

Component Stock Solution Final Concentration

Buffer A
10 mM Tris (pH 8.0) + 50 mM

NaCl
-

Buffer B
50 mM Tris (pH 8.0) + 10 mM

NaCl + 10% (w/v) Glucose
-

GLOX Solution

14 mg Glucose Oxidase + 50

µl Catalase (17 mg/ml) in 200

µl Buffer A

1x

MEA 1 M Cysteamine in 0.25N HCl 100 mM

Preparation of Imaging Buffer (MEA-based):

On ice, add 7 µl of GLOX solution and 70 µl of 1M MEA to 620 µl of Buffer B in a

microcentrifuge tube.[12][13]

Vortex gently to mix.[12]

Keep the imaging buffer on ice or at 4°C until use.[12]

Add a sufficient volume of the imaging buffer to the sample (e.g., 700 µl for an 8-well

chambered coverglass).[12][13]
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Logical Diagram for STORM Buffer Preparation:
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Final Imaging Buffer
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Caption: Preparation of the MEA-based STORM imaging buffer for AF 568.

Image Acquisition
STORM imaging involves sequential activation of a sparse subset of fluorophores, followed by

their localization and subsequent bleaching or return to a dark state. This process is repeated

for thousands of frames to reconstruct a super-resolved image. The specific laser powers and

acquisition parameters will depend on the microscope setup and should be optimized for the

best signal-to-noise ratio and blinking characteristics of AF 568.

Data Analysis
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The raw data from a STORM experiment consists of a series of images containing sparsely

distributed, diffraction-limited spots corresponding to single fluorescent molecules. These spots

are localized with high precision using specialized software. The final super-resolution image is

reconstructed by plotting the positions of all localized molecules. Further analysis, such as

cluster analysis, can be performed to extract quantitative information about the spatial

organization of the labeled structures.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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